
1-(2-Chloro-3-fluorobenzyl)azetidine
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Overview
Description
1-(2-Chloro-3-fluorobenzyl)azetidine is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen-containing heterocycles
Preparation Methods
The synthesis of 1-(2-Chloro-3-fluorobenzyl)azetidine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-3-fluorobenzylamine with an appropriate azetidine precursor under controlled conditions . The reaction typically requires the use of a base, such as sodium hydride or potassium tert-butoxide, and a suitable solvent, such as dimethylformamide or tetrahydrofuran . Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro substituent at the benzyl position undergoes nucleophilic displacement under alkaline conditions. This reaction is critical for introducing new functional groups:
Reaction Conditions | Nucleophile | Product | Yield | Source |
---|---|---|---|---|
K₂CO₃/DMF, 80°C, 12 h | NaN₃ | 1-(2-Azido-3-fluorobenzyl)azetidine | 78% | |
Et₃N/CH₃CN, 60°C, 6 h | Morpholine | 1-(2-Morpholino-3-fluorobenzyl)azetidine | 85% |
Mechanistic studies indicate an SₙAr pathway facilitated by electron-withdrawing fluorine, which polarizes the C–Cl bond.
Ring-Opening Reactions
The strained azetidine ring undergoes regioselective ring-opening with electrophiles or nucleophiles:
Acid-Catalyzed Hydrolysis
In HCl/EtOH (reflux, 8 h), the azetidine ring opens to form 3-(2-chloro-3-fluorobenzyl)aminopropanol .
Reductive Ring-Opening
Catalytic hydrogenation (H₂, Pd/C) cleaves the C–N bond, yielding N-(2-chloro-3-fluorobenzyl)propane-1,3-diamine .
Reagent System | Product | Selectivity | Yield | Source |
---|---|---|---|---|
LiAlH₄/THF, 0°C → 25°C, 2 h | N-Benzylpropane-1,3-diamine | 94% trans | 88% | |
BH₃·THF, −78°C, 1 h | 3-(Benzylamino)propanol | 82% cis | 75% |
Cross-Coupling Reactions
The chloro and fluoro substituents enable palladium-catalyzed couplings:
Suzuki–Miyaura Coupling
Reaction with arylboronic acids under Pd(PPh₃)₄/K₂CO₃ yields biaryl derivatives:
Arylboronic Acid | Product | Yield | Source |
---|---|---|---|
4-Methoxyphenylboronic acid | 1-(2-(4-Methoxyphenyl)-3-fluorobenzyl)azetidine | 72% | |
3-Thienylboronic acid | 1-(2-(3-Thienyl)-3-fluorobenzyl)azetidine | 68% |
Electrophilic Aromatic Substitution
The fluorobenzyl group participates in Friedel–Crafts alkylation and nitration:
Azetidine Ring Oxidation
Treatment with mCPBA forms an N-oxide derivative (91% yield) .
Benzyl Group Reduction
H₂/Pd-C in MeOH reduces the benzyl group to a methylene bridge (83% yield).
Cycloaddition Reactions
The azetidine nitrogen participates in [2+2] cycloadditions with ketenes, forming β-lactams :
Ketene Source | Product | Diastereomeric Ratio | Yield | Source |
---|---|---|---|---|
Acetyl chloride/Et₃N | 3-(2-Chloro-3-fluorobenzyl)azetidin-2-one | 3:1 (trans:cis) | 76% |
Complexation with Metal Catalysts
The nitrogen lone pair coordinates to Lewis acids like La(OTf)₃, enabling asymmetric catalysis .
This compound’s reactivity is highly tunable, with applications in medicinal chemistry (e.g., β-lactam antibiotics ) and materials science (e.g., ligand design ). Experimental protocols emphasize strict temperature control and anhydrous conditions to prevent side reactions .
Scientific Research Applications
1-(2-Chloro-3-fluorobenzyl)azetidine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and polymers.
Biology: It serves as a precursor for the development of bioactive molecules and pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-3-fluorobenzyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily driven by the ring strain of the azetidine ring and the presence of electron-withdrawing chloro and fluoro substituents . These features enable the compound to participate in various chemical reactions, including nucleophilic and electrophilic interactions, which can modulate biological pathways and exert therapeutic effects .
Comparison with Similar Compounds
1-(2-Chloro-3-fluorobenzyl)azetidine can be compared with other similar compounds, such as:
Azetidine: The parent compound without any substituents, which exhibits different reactivity and stability.
1-Benzylazetidine: A similar compound with a benzyl group but without chloro and fluoro substituents, leading to different chemical properties.
1-(2-Chlorobenzyl)azetidine: A compound with only a chloro substituent, which affects its reactivity compared to the fluoro-substituted derivative.
Biological Activity
1-(2-Chloro-3-fluorobenzyl)azetidine is a compound belonging to the azetidine class, which has garnered attention for its diverse biological activities. Azetidines, particularly those with modifications in their structure, have been studied for their potential as therapeutic agents. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.
Antimicrobial Activity
Research indicates that azetidine derivatives exhibit significant antimicrobial properties. A study evaluating various azetidine-2-one derivatives found that certain compounds demonstrated mild to moderate activity against bacterial strains compared to standard antibiotics like Streptomycin and Fluconazole . Specifically, compounds with chloro and fluoro substitutions showed enhanced antimicrobial efficacy.
Compound | Activity Level | Reference |
---|---|---|
This compound | Moderate | |
3-chloro-1-(benzimidazole-2yl-benzamido)-2-azetidinone | Moderate to Good |
Anticancer Activity
The anticancer potential of azetidine derivatives has been extensively studied. In vitro assays have shown that various azetidine compounds can inhibit the growth of cancer cell lines. For instance, a derivative similar to this compound was evaluated against multiple cancer types, including breast and colon cancer. The results indicated significant antiproliferative effects, with IC50 values demonstrating promising cytotoxicity:
Enzyme Inhibition
Azetidines have also been recognized for their ability to act as enzyme inhibitors. The inhibition of phospholipase A2 (PLA2) is particularly noteworthy, as it plays a crucial role in inflammatory processes. Compounds derived from azetidines have shown varying degrees of PLA2 inhibition, suggesting a potential therapeutic application in treating inflammatory diseases .
Case Studies
Several studies have highlighted the biological profiles of azetidine derivatives:
- Antimicrobial Evaluation : A series of new pyridine-containing substituted phenyl azetidine-2-one derivatives were synthesized and tested for antimicrobial activity. Among these, three exhibited significant activity against various bacterial strains, confirming the potential of azetidines in antimicrobial therapy .
- Anticancer Screening : In a comprehensive screening of azetidine derivatives against several cancer cell lines, specific compounds demonstrated substantial antiproliferative effects, indicating their potential as anticancer agents .
Properties
Molecular Formula |
C10H11ClFN |
---|---|
Molecular Weight |
199.65 g/mol |
IUPAC Name |
1-[(2-chloro-3-fluorophenyl)methyl]azetidine |
InChI |
InChI=1S/C10H11ClFN/c11-10-8(3-1-4-9(10)12)7-13-5-2-6-13/h1,3-4H,2,5-7H2 |
InChI Key |
KBVULSINBZOCBY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)CC2=C(C(=CC=C2)F)Cl |
Origin of Product |
United States |
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